molecular formula C8H17NO B2740775 2-(6-Methylpiperidin-2-yl)ethanol CAS No. 10222-77-2

2-(6-Methylpiperidin-2-yl)ethanol

Cat. No. B2740775
CAS RN: 10222-77-2
M. Wt: 143.23
InChI Key: RLVLWHOXXDDCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methylpiperidin-2-yl)ethanol, also known as MPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPE is a secondary amine that is structurally similar to other psychoactive compounds, such as opioids and amphetamines. In

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including 2-(6-Methylpiperidin-2-yl)ethanol, serve as essential building blocks in drug development. Researchers explore their synthesis and functionalization to create novel pharmaceutical agents. The piperidine ring is prevalent in over twenty classes of drugs and alkaloids . Investigating the pharmacological properties of derivatives can lead to the discovery of new therapeutic agents.

Synthetic Methodology

Efficient methods for synthesizing substituted piperidines are crucial. Scientists seek cost-effective routes to access these compounds. Recent advances include intra- and intermolecular reactions, such as hydrogenation, cyclization, cycloaddition, annulation, and amination. These methods contribute to the rapid synthesis of biologically active piperidines .

Biological Evaluation and Pharmacological Activity

Studies investigate the biological effects of synthetic and natural piperidines. Researchers assess their interactions with biological targets, including receptors, enzymes, and ion channels. The piperidine moiety often contributes to a compound’s pharmacological activity. Understanding structure-activity relationships guides drug design .

Enantioselective Synthesis

Enantiomerically enriched piperidines are valuable for drug development. Researchers employ organocatalysts and cocatalysts to achieve selective synthesis of chiral piperidine derivatives. These efforts enhance the efficiency and diversity of available compounds .

properties

IUPAC Name

2-(6-methylpiperidin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7-3-2-4-8(9-7)5-6-10/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVLWHOXXDDCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methylpiperidin-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.